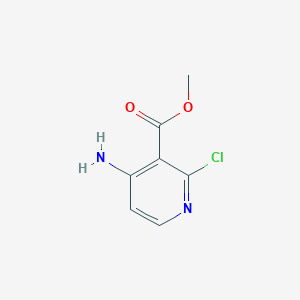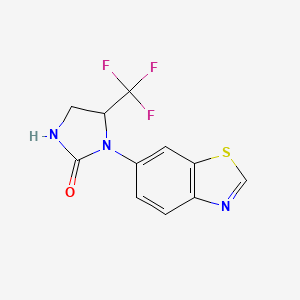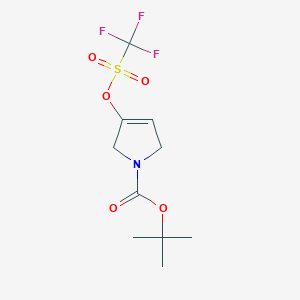
(2-Fluoro-4-iodophenyl)-urea
概要
説明
2-Fluoro-4-iodophenyl)-urea (FIPU) is an organic compound consisting of a phenyl ring with two substituents, a fluorine atom and an iodide atom. It is a versatile and useful compound in the laboratory, with a wide range of applications in research and industry. FIPU has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has also been used in the development of novel drugs and therapeutic agents, as well as in the production of industrial chemicals.
科学的研究の応用
Urea as a Hydrogen Carrier
Urea has been explored for its potential as a hydrogen carrier, offering a sustainable and safe solution for energy supply. Its attributes include non-toxicity, stability, and ease of transport and storage, making urea a promising candidate for fuel cell applications. This perspective is supported by research indicating urea's feasibility as a natural resource for hydrogen supply, given the current understanding of the necessary scientific knowledge for its extraction and utilization (Rollinson et al., 2011).
Urea Biosensors
Recent advancements in biosensors for detecting and quantifying urea concentration highlight urea's significance in various fields, including medical diagnostics and environmental monitoring. Urea biosensors, employing enzyme urease as a bioreceptor, have utilized various materials for enzyme immobilization to enhance their sensitivity and specificity. This comprehensive review underscores the importance of urea in developing biosensors and its applications across different domains (Botewad et al., 2021).
Urea in Drug Design
The hydrogen bonding capabilities of ureas make them integral to drug-target interactions, showcasing their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Urea derivatives have been identified as significant modulators of biological targets, underlining their importance in medicinal chemistry. This review discusses urea's utility in drug design, offering insights into its role in enhancing the bioactivity of pharmaceutical compounds (Jagtap et al., 2017).
Urease Inhibitors in Medical Applications
Urease inhibitors have been extensively studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. This research area focuses on identifying compounds that can effectively inhibit urease activity, thereby mitigating the pathological effects of these bacteria. Patent literature review on urease inhibitors offers a glimpse into their therapeutic applications, highlighting the need for safer and more effective inhibitors (Kosikowska & Berlicki, 2011).
Urea Fertilizer Efficiency
The synthesis and application of urea in agriculture, particularly as a nitrogen fertilizer, have been subjects of research aiming to improve its efficiency and reduce environmental pollution. Innovations in urea formulation, such as slow-release methods, seek to enhance the utilization of urea in soil, offering a sustainable approach to fertilization. This review emphasizes the significance of developing efficient urea-based fertilizers for agricultural productivity (Pradana et al., 2021).
作用機序
Target of Action
The primary target of (2-Fluoro-4-iodophenyl)-urea is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK pathway , which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
This inhibition could lead to a decrease in the phosphorylation of downstream targets in the MAPK/ERK pathway, ultimately leading to altered cellular processes .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By inhibiting the Dual specificity mitogen-activated protein kinase kinase 1, it can potentially disrupt the phosphorylation cascade in this pathway. This disruption can affect downstream effects such as cell proliferation, differentiation, and cell cycle progression .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific cell type and the status of the MAPK/ERK pathway within those cells . Generally, inhibition of this pathway could result in decreased cell proliferation and altered differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to bind to its target .
特性
IUPAC Name |
(2-fluoro-4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNHHYFNWJTWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-iodophenyl)-urea | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)


![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)





![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

